2-Benzotriazol-2-yl-6-methyl-4-phenyl-quinazoline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(benzotriazol-2-yl)-6-methyl-4-phenylquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5/c1-14-11-12-17-16(13-14)20(15-7-3-2-4-8-15)23-21(22-17)26-24-18-9-5-6-10-19(18)25-26/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNKJUMMHQHMJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)N4N=C5C=CC=CC5=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzotriazol-2-yl-6-methyl-4-phenyl-quinazoline typically involves the reaction of benzotriazole with appropriate quinazoline derivatives. One common method includes the use of 1H-benzotriazole as a starting material, which is then reacted with 6-methyl-4-phenylquinazoline under specific conditions to yield the desired product . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like palladium or copper salts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques, such as high-performance liquid chromatography (HPLC), ensures consistent quality in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Benzotriazol-2-yl-6-methyl-4-phenyl-quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionssolvent such as ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles like amines, thiols; conditionssolvents like DMF or DMSO, catalysts like palladium or copper salts.
Major Products
The major products formed from these reactions include quinazoline N-oxides, reduced quinazoline derivatives, and substituted quinazoline compounds, depending on the specific reaction and conditions used.
Scientific Research Applications
2-Benzotriazol-2-yl-6-methyl-4-phenyl-quinazoline has a wide range of scientific research applications:
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-Benzotriazol-2-yl-6-methyl-4-phenyl-quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to form hydrogen bonds and π-π stacking interactions with these targets, leading to inhibition or modulation of their activity . The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and interference with cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with 2-benzotriazol-2-yl-6-methyl-4-phenyl-quinazoline, enabling comparative analysis of their properties and applications:
Table 1: Structural and Functional Comparison
Key Observations :
Core Structure Differences: The quinazoline core in the target compound provides a planar, electron-deficient aromatic system, which contrasts with the phenol core in (electron-rich due to hydroxyl groups) and the benzothiazolium core in (positively charged, enhancing solubility in polar solvents). These differences influence reactivity and intermolecular interactions.
Substituent Effects :
- The benzotriazole group in both the target compound and confers UV stability by dissipating absorbed energy through tautomerism. However, includes a bulky branched alkyl substituent, improving compatibility with hydrophobic polymer matrices.
- The azo group in enables strong light absorption in the visible range, making it suitable for dye applications, whereas the target compound’s methyl and phenyl groups may enhance crystallinity or bioavailability.
Applications :
- The target compound’s structural rigidity and benzotriazole group suggest utility in photostabilizers (e.g., for plastics or coatings) or as a pharmacophore in drug discovery.
- Compound is explicitly designed for UV absorption in polymers , while is tailored for dyeing and fluorescence .
Research Findings and Data Gaps
Crystallographic Analysis :
- For example, compound was analyzed using similar crystallographic methods, revealing intermolecular hydrogen bonding between benzotriazole and phenol groups .
Thermal and Solubility Properties :
- The bulky substituents in (e.g., dicyclohexylaminomethyl) reduce melting points compared to simpler benzotriazole derivatives, enhancing processability. Similar trends may apply to the target compound.
- The methyl and phenyl groups in the target compound likely increase hydrophobicity, limiting aqueous solubility but improving compatibility with organic matrices.
Biological Activity
2-Benzotriazol-2-yl-6-methyl-4-phenyl-quinazoline is a compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a quinazoline core substituted with a benzotriazole moiety, which is known for enhancing biological activity through various mechanisms.
Antitumor Activity
Recent studies have indicated that derivatives of benzotriazole, including this compound, exhibit significant antitumor properties. Research shows that these compounds can inhibit the proliferation of various cancer cell lines. For instance, one study reported the compound's ability to suppress cell survival in tumor cells with IC50 values ranging from 22 to 26 μM .
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 (Breast) | 25 |
| Hybrid Compound (R=CF3) | Hek-293 (Normal) | 24 |
| Benzotriazole Derivative | Various Tumor Cells | 22 - 26 |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, such as protein kinases and other enzymes. The presence of the benzotriazole moiety enhances binding affinity, potentially leading to inhibition of key signaling pathways involved in tumor growth and metastasis .
Study on Anticancer Activity
In a pivotal study, researchers synthesized several derivatives of benzotriazole and evaluated their effects on cancer cell lines. The study highlighted that compounds containing both the benzotriazole and quinazoline structures demonstrated enhanced cytotoxicity against breast cancer cells (MCF-7) compared to their individual components . The results suggested that the combination of these moieties could synergistically enhance antitumor activity.
In Vivo Studies
Further investigations included in vivo models where the compound was administered to mice with xenografted tumors. The results demonstrated a significant reduction in tumor size compared to control groups, supporting its potential as an effective anticancer agent .
Antimicrobial Properties
Beyond its antitumor activity, this compound has shown promise as an antimicrobial agent. Studies indicate that benzotriazole derivatives possess antifungal and antibacterial properties, making them candidates for further development in infectious disease treatment .
Q & A
Q. What experimental controls are critical for reproducibility in electrochemical studies?
- Methodological Answer :
- Reference Electrodes : Use Ag/AgCl (3 M KCl) with regular potential calibration .
- Degassing : Purge solutions with argon for 30 minutes to eliminate oxygen interference .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
